Piperazinylpropyl Pentahydroxyhexyl Phosphate
CAS No.:
Cat. No.: VC18543673
Molecular Formula: C13H29N2O9P
Molecular Weight: 388.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H29N2O9P |
|---|---|
| Molecular Weight | 388.35 g/mol |
| IUPAC Name | 2,3,4,5,6-pentahydroxyhexyl 3-piperazin-1-ylpropyl hydrogen phosphate |
| Standard InChI | InChI=1S/C13H29N2O9P/c16-8-10(17)12(19)13(20)11(18)9-24-25(21,22)23-7-1-4-15-5-2-14-3-6-15/h10-14,16-20H,1-9H2,(H,21,22) |
| Standard InChI Key | MGEPCDXTZQWFIL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCCOP(=O)(O)OCC(C(C(C(CO)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Piperazinylpropyl Pentahydroxyhexyl Phosphate features a hybrid structure combining a six-membered piperazine ring with a phosphorylated pentahydroxyhexyl chain. The piperazine group, a common pharmacophore in drug design, contributes to its potential bioactivity by enabling interactions with biological targets such as enzymes and receptors. The pentahydroxyhexyl phosphate moiety enhances hydrophilicity, likely improving solubility in aqueous environments—a critical factor for bioavailability in pharmaceutical applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₉N₂O₉P |
| Molecular Weight | 388.35 g/mol |
| IUPAC Name | 2,3,4,5,6-pentahydroxyhexyl 3-piperazin-1-ylpropyl hydrogen phosphate |
The compound’s phosphate group enables potential phosphorylation reactions, which are central to cellular signaling pathways. This dual functionality positions it as a versatile candidate for drug delivery systems or prodrug formulations.
Comparative Analysis with Structural Analogues
Piperazinylpropyl Pentahydroxyhexyl Phosphate is often compared to 2,3,4,5,6-Pentahydroxyhexyl (3-(piperazin-1-yl)propyl) Hydrogen Phosphate. Key differences include:
Table 2: Structural and Functional Comparison
| Feature | Piperazinylpropyl Pentahydroxyhexyl Phosphate | 2,3,4,5,6-Pentahydroxyhexyl Derivative |
|---|---|---|
| Phosphate Group | Monophosphate | Diphosphate |
| Hydroxyl Configuration | Five hydroxyl groups on hexyl chain | Six hydroxyl groups |
| Bioactivity | Higher predicted interaction with enzymes | Reduced receptor binding affinity |
The monophosphate configuration in Piperazinylpropyl Pentahydroxyhexyl Phosphate may enhance metabolic stability compared to diphosphate analogues, which are prone to enzymatic hydrolysis.
Research Challenges and Future Directions
Knowledge Gaps
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Mechanistic Studies: No published data exist on its interactions with specific enzymes or receptors.
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Toxicological Profile: Safety data in vitro or in vivo are absent, limiting translational potential.
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Synthetic Optimization: Current methods lack published yields or scalability metrics.
Recommended Studies
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